molecular formula C14H30NaO5S B091372 Sodium lauryl polyoxyethylene ether sulfate CAS No. 15826-16-1

Sodium lauryl polyoxyethylene ether sulfate

Cat. No.: B091372
CAS No.: 15826-16-1
M. Wt: 333.44 g/mol
InChI Key: ATVIWQFLMJFCGG-UHFFFAOYSA-N
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Description

Sodium Laureth Sulfate (SLES) is an anionic detergent and surfactant found in many personal care products like soaps, shampoos, toothpaste, and for industrial uses . It is an inexpensive and very effective foaming agent . SLES is derived from palm kernel oil or coconut oil .


Synthesis Analysis

SLES is prepared by the ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt .


Molecular Structure Analysis

The chemical formula of SLES is CH3(CH2)11(OCH2CH2)nOSO3Na . The product is heterogeneous in the number of ethoxyl groups, where n is the mean . Laureth-3 sulfate is the most common one in commercial products .


Chemical Reactions Analysis

SLES is known to cause irritation, as it has been shown that SLES causes eye or skin irritation in experiments conducted on animals and humans . It is stable in alkaline conditions, but will hydrolyze at room temperature .


Physical and Chemical Properties Analysis

SLES is a clear to slightly hazy solution . It is freely soluble in water forming an opalescent solution . The molar mass is variable, typically around 421 g/mol (288.38 + 44.05n) g/mol .

Scientific Research Applications

  • Cosmetic Applications : Sodium Laureth Sulfate is extensively used in cosmetic products as a cleansing agent, emulsifier, stabilizer, and solubilizer. Despite causing eye and skin irritation at certain concentrations, it has not evoked adverse responses in other toxicological tests, deeming it safe for use in cosmetics (International Journal of Toxicology, 1983).

  • Dermal and Ocular Irritation : It has been identified as a dermal and ocular irritant, but not a sensitizer. Its irritation potential depends on the concentrations and formulations used in products (International Journal of Toxicology, 2010).

  • Comparison with Other Detergents : Sodium Laureth Sulfate shows less skin irritation compared to Sodium Lauryl Sulfate and Alkyl Polyglucoside in patch testing, indicating its relative mildness as a detergent (Contact Dermatitis, 2003).

  • Packaging Material Stability : Studies have shown significant changes in the properties of polylactide, a potential packaging material, when in contact with Sodium Laureth Sulfate solutions, indicating the need for consideration in packaging cosmetics (Polymer Testing, 2019).

  • Characterization Techniques : Sodium Laureth Sulfate has been characterized using techniques like reversed-phase liquid chromatography combined with evaporative light scattering detection and nuclear magnetic resonance spectroscopy, allowing for detailed analysis of its composition (Journal of chromatography. A, 2009).

  • Use in Body Cleansers : Research on formulating Sodium Laureth Sulfate with sodium laureth carboxylate and lauryl glucoside has been conducted to enhance its mildness for use in personal care products (International Journal of Cosmetic Science, 2014).

  • Subclinical Irritation Assessment : Studies comparing Sodium Laureth Sulfate with Sodium Lauryl Sulfate in terms of surfactant-induced skin alterations have shown that Sodium Laureth Sulfate causes less irritation (Food and chemical toxicology, 2001).

  • Electrosynthesis and Catalytic Activity : Research has explored the electrosynthesis of PbO2 from Sodium Laureth Sulfate-containing medium, indicating its potential in materials science and electrochemistry (Journal of Solid State Electrochemistry, 2020).

  • Ecotoxicological Impact : Sodium Laureth Sulfate has shown acute toxicity and sublethal effects on oxidative stress enzymes in the benthic oligochaete worm, Tubifex tubifex, providing insights into its environmental impact (Comparative biochemistry and physiology. Toxicology & pharmacology, 2021).

  • Irritation Potential Evaluation : Studies evaluating the irritation potential of Sodium Laureth Sulfate in mixtures with other surfactants have shown its dose-dependent irritation effect, emphasizing the importance of concentration in product formulations (International Journal of Cosmetic Science, 1999).

Mechanism of Action

SLES is a surfactant, meaning it lowers the surface tension between ingredients, which is why it’s used as a cleansing and foaming agent . It allows the oil and water molecules to bind together .

Future Directions

SLES is the most common of a group of commercial sodium and ammonium alkyl and alkyl ether sulfates . It is an inexpensive surfactant that foams easily and is an excellent detergent . Its properties are similar to those of its non-ether cousin, sodium lauryl sulfate (SLS) .

Relevant Papers A paper titled “Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system” evaluated the cytotoxicity of SLES using water-soluble tetrazolium salt, Live/Dead, and luminescence assays . Another paper titled “Side effects of sodium lauryl sulfate applied in toothpastes: A scoping review” discussed the side effects of SLES when applied in toothpastes .

Properties

CAS No.

15826-16-1

Molecular Formula

C14H30NaO5S

Molecular Weight

333.44 g/mol

IUPAC Name

sodium;2-dodecoxyethyl sulfate

InChI

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);

InChI Key

ATVIWQFLMJFCGG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na]

15826-16-1
9004-82-4

Pictograms

Corrosive; Irritant

Related CAS

9004-82-4

Synonyms

sodium laureth sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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